Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1354484-74-4
VCID: VC3010592
Molecular Formula: C13H15ClF3NO3
Molecular Weight: 325.71 g/mol
* For research use only. Not for human or veterinary use.
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride - 1354484-74-4](/images/structure/VC3010592.png)
Description |
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring with a trifluoromethylphenoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. SynthesisThe synthesis of Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate typically involves the reaction of a pyrrolidine derivative with a trifluoromethylphenoxy compound. The specific steps may include:
Biological ActivityWhile specific biological activity data for Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is limited, compounds with similar structures have shown potential in various therapeutic areas, including as enzyme inhibitors or receptor modulators. The trifluoromethyl group can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes. Research Findings |
---|---|
CAS No. | 1354484-74-4 |
Product Name | Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride |
Molecular Formula | C13H15ClF3NO3 |
Molecular Weight | 325.71 g/mol |
IUPAC Name | methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C13H14F3NO3.ClH/c1-19-12(18)10-6-8(7-17-10)20-11-5-3-2-4-9(11)13(14,15)16;/h2-5,8,10,17H,6-7H2,1H3;1H/t8-,10-;/m0./s1 |
Standard InChIKey | ONFRMYCHLNBQNO-GNAZCLTHSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C(F)(F)F.Cl |
SMILES | COC(=O)C1CC(CN1)OC2=CC=CC=C2C(F)(F)F.Cl |
Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=CC=C2C(F)(F)F.Cl |
Sequence | X |
PubChem Compound | 56831457 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume